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Compound of Interest

Compound Name: Anisole, p-pentyl-

CAS No.: 20056-58-0

Cat. No.: B1605434 Get Quote

CAS Registry Number: 20056-58-0 IUPAC Name: 1-Methoxy-4-pentylbenzene Molecular

Formula:

Molecular Weight: 178.27 g/mol [1]

Executive Technical Summary
p-Pentyl-anisole is a para-substituted aromatic ether featuring an electron-donating methoxy

group and a hydrophobic pentyl chain.[2] This amphiphilic structure makes it a critical

intermediate in the synthesis of liquid crystals (mesogens) and a functional component in

fragrance chemistry.

Accurate characterization requires distinguishing the para-substitution pattern from ortho/meta

isomers and verifying the integrity of the pentyl chain. This guide outlines the definitive Mass

Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) signatures required for this

validation.

Mass Spectrometry (EI-MS) Analysis
Methodology: Electron Ionization (70 eV).

The mass spectrum of p-pentyl-anisole is dominated by benzylic cleavage stabilized by the

methoxy group. The fragmentation pattern provides a self-validating structural fingerprint.
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Key Diagnostic Ions
m/z (Mass-to-
Charge)

Relative Intensity Fragment Identity Mechanistic Origin

178 ~15-25%
Molecular Ion (Stable

aromatic system)

122 ~10-20%

McLafferty

Rearrangement (Loss

of butene)

121 100% (Base Peak)
Benzylic Cleavage (p-

Methoxybenzyl cation)

77 ~5-10%

Phenyl cation

(Secondary

fragmentation)

Fragmentation Logic & Pathway
The stability of the base peak (m/z 121) is driven by the resonance stabilization of the p-

methoxybenzyl cation (anisyl cation). The presence of the m/z 122 peak is crucial for

distinguishing the n-pentyl chain from branched isomers that lack the necessary gamma-

hydrogen for McLafferty rearrangement.

Molecular Ion
[M]+ m/z 178

McLafferty Ion
[C8H10O]+ m/z 122

- C4H8 (Butene)
(Gamma-H Transfer)

Base Peak (Anisyl)
[C8H9O]+ m/z 121

- C4H9 Radical
(Benzylic Cleavage)

Methoxy-Tropylium
Isomer of m/z 121

Ring Expansion

Click to download full resolution via product page

Figure 1: EI-MS Fragmentation Pathway. The competition between Benzylic cleavage (m/z

121) and McLafferty rearrangement (m/z 122) confirms the linear alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent:

(Chloroform-d) Reference: TMS (

0.00 ppm)

NMR provides the definitive proof of the 1,4-disubstitution pattern and the linearity of the pentyl

chain.

H NMR Data (Proton)
The aromatic region displays a characteristic

system (often appearing as two doublets), indicative of para-substitution with substituents of
differing electronegativity.
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Structural
Insight

6.95 - 7.15
Doublet (

Hz)
2H

Ar-H (meta to

OMe)

Ortho to the alkyl

group.

6.75 - 6.85
Doublet (

Hz)
2H

Ar-H (ortho to

OMe)

Shielded by

electron-donating

OMe.

3.79 Singlet 3H
Characteristic

methoxy signal.

2.55
Triplet (

Hz)
2H Benzylic protons.

1.55 - 1.65 Quintet/Multiplet 2H
Shielded from

ring current.

1.25 - 1.40 Multiplet 4H
Bulk methylene

chain.

0.89
Triplet (

Hz)
3H Terminal Confirms chain

end.

C NMR Data (Carbon)
The

C spectrum must show exactly 10 distinct signals (due to symmetry in the aromatic ring).
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Shift (

ppm)
Carbon Type Assignment

157.6 Quaternary (C) (Deshielded by Oxygen)

135.0 Quaternary (C)

129.3 Methine (CH) Aromatic CH (meta to OMe)

113.6 Methine (CH) Aromatic CH (ortho to OMe)

55.2
Methyl (

)
Methoxy Carbon

35.0
Methylene (

)
(Benzylic)

31.5
Methylene (

)

31.1
Methylene (

)

22.5
Methylene (

)

14.0
Methyl (

)
Terminal Methyl

Structural Assignment Workflow
The following logic gate ensures the spectrum matches the structure, ruling out isomers like p-

tert-pentyl anisole.
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Figure 2: NMR Validation Logic Gate. This workflow validates the para-substitution and the

linear pentyl chain.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data free from concentration broadening:

Mass: Weigh 10–15 mg of p-pentyl-anisole.

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (v/v).

Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to

remove particulate impurities (crucial for liquid crystal grade purity).

Shimming: Automated gradient shimming is sufficient, but manual touch-up on Z1 and Z2 is

recommended if line width > 0.5 Hz.

GC-MS Method Parameters
For impurity profiling (e.g., detecting unreacted p-cresol or pentyl halides):

Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split 50:1 @ 250°C.

Oven Program:

Hold 60°C for 2 min.

Ramp 15°C/min to 280°C.

Hold 5 min.

Detection: MS Source 230°C, Quad 150°C, Scan 40–400 amu.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References & Authoritative Grounding
National Institute of Standards and Technology (NIST).Mass Spectrum of Benzene, 1-

methoxy-4-pentyl- (CAS 20056-58-0). NIST Chemistry WebBook, SRD 69. Available at:

[Link]

PubChem.Anisole, p-pentyl- (Compound Summary). National Library of Medicine. Available

at: [Link]

SDBS.Spectral Database for Organic Compounds. AIST (National Institute of Advanced

Industrial Science and Technology). (Search: p-Pentylanisole).[1][2] Available at: [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic

Compounds. (Standard text for interpreting AA'BB' systems and McLafferty rearrangements).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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